
Bis(4-trifluoromethylphenyl)phosphine
Descripción general
Descripción
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphorus compound with the chemical formula C14H9F6P . It is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .
Synthesis Analysis
The synthesis of compounds similar to Bis(4-trifluoromethylphenyl)phosphine involves incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning . Another method involves the Grignard reaction from an intermediate, 4- (trifluoromethyl)phenyl diphenyl phosphine oxide, that was synthesized from diphenylphosphinic chloride and 4- (trifluoromethyl)bromobenzene, followed by nitration and reduction .Molecular Structure Analysis
The molecular structure of Bis(4-trifluoromethylphenyl)phosphine is represented by the SMILES string FC(F)(F)c1ccc(Pc2ccc(cc2)C(F)(F)F)cc1 . The molecular weight is 322.19 .Chemical Reactions Analysis
Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .Physical And Chemical Properties Analysis
Bis(4-trifluoromethylphenyl)phosphine is a liquid at room temperature with a density of 1.317 g/mL at 25 °C . Its refractive index is 1.512 .Aplicaciones Científicas De Investigación
Application 1: Asymmetric Transfer Hydrogenation of Ketones
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron (II) chiral diimine diphosphine complexes. These complexes are used as catalysts for asymmetric transfer hydrogenation of ketones .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 2: Development of Non-flammable Poly[(o-cresyl glycidyl ether)-co-formaldehyde] System
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used in the development of non-flammable poly[(o-cresyl glycidyl ether)-co-formaldehyde] system with poly(ethylene glycol) bis(amine) .
- Methods of Application : The materials were prepared using a simple solution technique. The poly[(o-cresyl glycidyl ether)-co-formaldehyde] was reinforced with poly(ethylene glycol) bis(amine), and various weight content of bis(4-trifluoromethylphenyl)phosphine .
- Results or Outcomes : The initial decomposition temperature (T0) and maximum degradation temperature (Tmax) were found in the range of 333-415°C and 445-511°C respectively. The peak heat release rate (PHRR) was decreased from 161 kW/m2 (110 s) to 155 kW/m2 (105 s) indicating fine flame retardancy .
Application 3: Enantioselective Decarboxylative Allylation
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron (II) chiral diimine diphosphine complexes. These complexes are used as catalysts for enantioselective decarboxylative allylation .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 4: Ring-Closing Metathesis
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron (II) chiral diimine diphosphine complexes. These complexes are used as catalysts for ring-closing metathesis .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 5: Synthesis of Dimethyl (1-pyrenyl)phosphine
- Summary of the Application : Bis(4-trifluoromethylphenyl)phosphine is used in the synthesis of dimethyl (1-pyrenyl)phosphine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 6: Synthesis of Diallylphenylphosphine
Safety And Hazards
Bis(4-trifluoromethylphenyl)phosphine is classified as acutely toxic if swallowed and can cause serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment .
Propiedades
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJITAAISCMRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402442 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylphenyl)phosphine | |
CAS RN |
99665-68-6 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-trifluoromethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



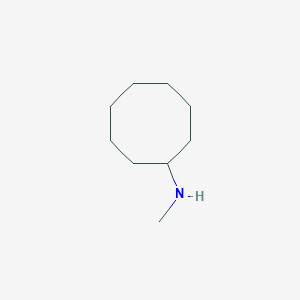
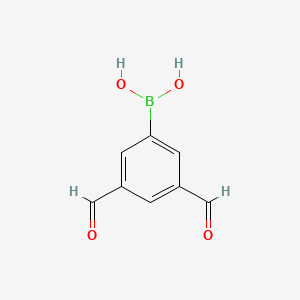
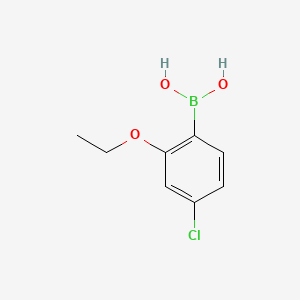
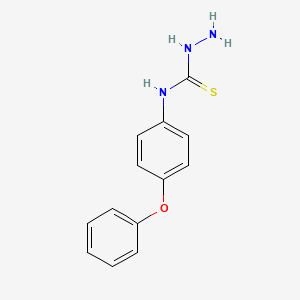
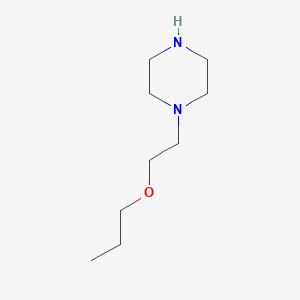
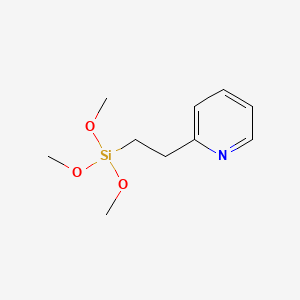
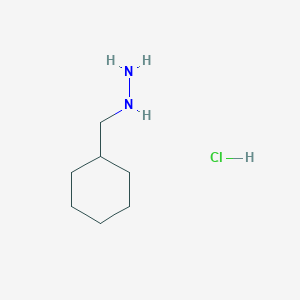
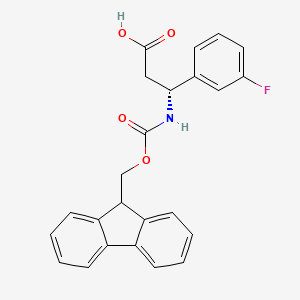
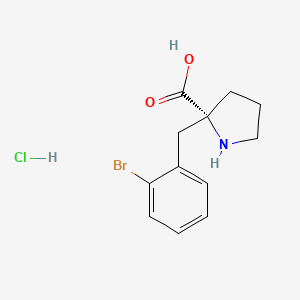



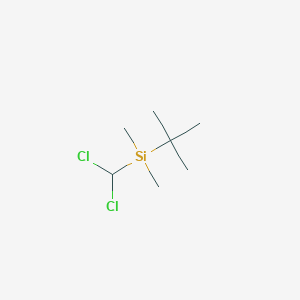
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)